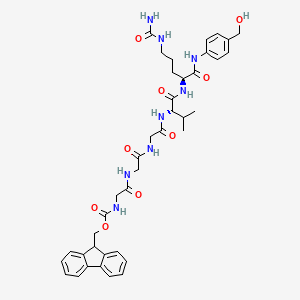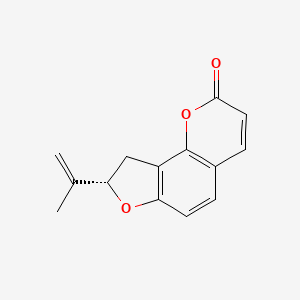
Bis(3',5')-cyclic diguanylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3’,5’)-cyclic diguanylic acid is a cyclic dinucleotide that plays a crucial role in bacterial signal transduction It is involved in regulating various cellular processes, including biofilm formation, motility, and virulence
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(3’,5’)-cyclic diguanylic acid typically involves the cyclization of guanosine monophosphate (GMP) derivatives. One common method is the enzymatic synthesis using diguanylate cyclase enzymes, which catalyze the formation of the cyclic dinucleotide from two molecules of GMP. The reaction conditions often include the presence of magnesium ions (Mg²⁺) as cofactors and a suitable buffer system to maintain the pH.
Industrial Production Methods
Industrial production of bis(3’,5’)-cyclic diguanylic acid may involve biotechnological approaches, such as the use of genetically engineered bacteria that overexpress diguanylate cyclase enzymes. These bacteria can be cultured in large bioreactors, and the compound can be extracted and purified from the bacterial cells using chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
Bis(3’,5’)-cyclic diguanylic acid can undergo various chemical reactions, including hydrolysis, oxidation, and complexation with metal ions.
Common Reagents and Conditions
Hydrolysis: This reaction can be catalyzed by phosphodiesterases, which cleave the cyclic phosphate bonds, resulting in the formation of linear diguanylic acid.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) can oxidize the guanine bases, leading to the formation of oxidized derivatives.
Complexation: The compound can form complexes with metal ions like magnesium (Mg²⁺) and calcium (Ca²⁺), which can influence its stability and biological activity.
Major Products Formed
Hydrolysis: Linear diguanylic acid.
Oxidation: Oxidized guanine derivatives.
Complexation: Metal ion complexes of bis(3’,5’)-cyclic diguanylic acid.
Aplicaciones Científicas De Investigación
Bis(3’,5’)-cyclic diguanylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study nucleotide interactions and cyclic dinucleotide chemistry.
Biology: It plays a key role in bacterial signal transduction, regulating processes such as biofilm formation, motility, and virulence. Researchers study its role in bacterial communication and its potential as a target for antimicrobial therapies.
Medicine: The compound is being investigated for its potential in developing new antibiotics and treatments for bacterial infections. It is also studied for its role in modulating the immune response.
Industry: Bis(3’,5’)-cyclic diguanylic acid is used in the development of biosensors and biofilm control strategies in industrial settings.
Mecanismo De Acción
Bis(3’,5’)-cyclic diguanylic acid exerts its effects by binding to specific receptor proteins, such as PilZ domain proteins, which then trigger downstream signaling pathways. These pathways regulate various cellular processes, including the production of extracellular polymeric substances (EPS) for biofilm formation, the expression of virulence factors, and the modulation of bacterial motility. The compound’s ability to form complexes with metal ions also plays a role in its biological activity.
Comparación Con Compuestos Similares
Bis(3’,5’)-cyclic diguanylic acid is unique among cyclic dinucleotides due to its specific role in bacterial signal transduction. Similar compounds include:
Cyclic diadenylate monophosphate (c-di-AMP): Another cyclic dinucleotide involved in bacterial signaling, but it primarily regulates cell wall homeostasis and DNA repair.
Cyclic GMP-AMP (cGAMP): A cyclic dinucleotide involved in the immune response in eukaryotic cells, particularly in the activation of the STING pathway.
Propiedades
IUPAC Name |
2-amino-9-[17-(2-amino-6-oxo-1H-purin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N10O14P2/c21-19-25-13-7(15(33)27-19)23-3-29(13)17-9(31)11-5(41-17)1-39-45(35,36)44-12-6(2-40-46(37,38)43-11)42-18(10(12)32)30-4-24-8-14(30)26-20(22)28-16(8)34/h3-6,9-12,17-18,31-32H,1-2H2,(H,35,36)(H,37,38)(H3,21,25,27,33)(H3,22,26,28,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFDLKSEZWEFGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C6N=C(NC7=O)N)O)OP(=O)(O1)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N10O14P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
690.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-({3,5-dichloro-2-hydroxy-4-[2-(4-methylpiperazin-1-YL)ethoxy]phenyl}formamido)-3-phenylpropanoate dihydrochloride](/img/structure/B11931387.png)
![(3S,7R,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-prop-2-enylnon-8-en-2-yl]-4,4,10,13-tetramethyl-1,2,3,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,7-diol](/img/structure/B11931399.png)

![{4-[2-(2-amino-3-methylbutanamido)-5-(carbamoylamino)pentanamido]phenyl}methyl N-{1-[(1-{[1-(2-{2-[(1-hydroxy-1-phenylpropan-2-yl)carbamoyl]-1-methoxy-2-methylethyl}pyrrolidin-1-yl)-3-methoxy-5-methyl-1-oxoheptan-4-yl](methyl)carbamoyl}-2-methylpropyl)carbamoyl]-2-methylpropyl}-N-methylcarbamate](/img/structure/B11931410.png)
![3-[2-[2-[2-[2-[3-Oxo-3-[(2,2,6,6-tetramethyl-1-oxidopiperidin-4-yl)amino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B11931411.png)

![N-(1-benzylpyrrolidin-3-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine;4-methylbenzenesulfonic acid](/img/structure/B11931430.png)



![heptadecan-9-yl 10-[2-hydroxyethyl-(8-nonoxy-8-oxooctyl)amino]decanoate](/img/structure/B11931456.png)
![bis(propan-2-yloxycarbonyloxymethyl) (1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylate](/img/structure/B11931462.png)

